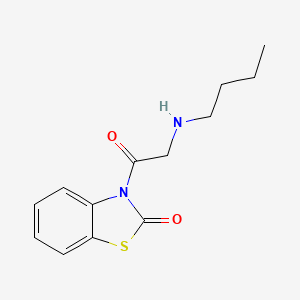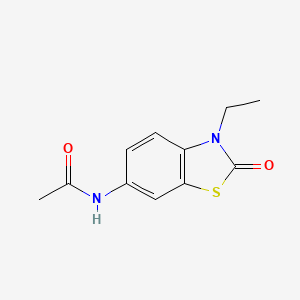
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one
Vue d'ensemble
Description
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one, also known as BBG, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. BBG is a fluorescent dye that has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation.
Mécanisme D'action
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one selectively blocks P2X7 receptors, which are involved in the regulation of immune responses and inflammation. P2X7 receptors are expressed on various immune cells such as macrophages, dendritic cells, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has also been found to have neuroprotective effects and can reduce neuronal cell death in various neurodegenerative diseases. In vivo studies have shown that 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one can reduce inflammation in various animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one is also a fluorescent dye, which allows for easy visualization and quantification of its binding to P2X7 receptors. However, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one also has low solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has shown promising results in various scientific fields, and there are several future directions for its research. In immunology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be investigated as a potential therapeutic agent for various inflammatory diseases. In neurology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be studied as a potential treatment for various neurodegenerative diseases. In oncology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one could be investigated as a potential chemotherapeutic agent for various types of cancer. Further research is needed to fully understand the mechanisms of action of 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one and its potential applications in various fields.
Applications De Recherche Scientifique
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been extensively studied in various scientific fields, including immunology, neurology, and oncology. In immunology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation. This has led to the investigation of 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one as a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In neurology, 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has also been found to have antitumor effects and has been studied as a potential chemotherapeutic agent for various types of cancer.
Propriétés
IUPAC Name |
3-[2-(butylamino)acetyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-14-9-12(16)15-10-6-4-5-7-11(10)18-13(15)17/h4-7,14H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUTUGQZBBHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)N1C2=CC=CC=C2SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylaminoacetyl-3H-benzothiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B3847389.png)
![8-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847399.png)
![2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3847407.png)
![N-{2-nitro-4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide hydrochloride](/img/structure/B3847409.png)
![5-sec-butyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3847421.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3847423.png)
![7-(hexylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3847432.png)
![3-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847439.png)
![1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione](/img/structure/B3847447.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3847452.png)

![3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3847462.png)
![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)
![5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B3847476.png)